molecular formula C44H50N4O5 B12916517 N-Decanoyl-L-tryptophyl-N~2~-(triphenylmethyl)-L-asparagine CAS No. 500872-21-9

N-Decanoyl-L-tryptophyl-N~2~-(triphenylmethyl)-L-asparagine

Cat. No.: B12916517
CAS No.: 500872-21-9
M. Wt: 714.9 g/mol
InChI Key: IGGNSZPHQUDXEQ-YDAXCOIMSA-N
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Description

(S)-4-Amino-2-((S)-2-decanamido-3-(1H-indol-3-yl)-N-tritylpropanamido)-4-oxobutanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole ring, a decanamido group, and a trityl-protected amino acid, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Amino-2-((S)-2-decanamido-3-(1H-indol-3-yl)-N-tritylpropanamido)-4-oxobutanoic acid typically involves multiple steps, including the protection of functional groups, amide bond formation, and the introduction of the indole ring. The process often starts with the protection of the amino group using a trityl group, followed by the formation of the amide bond with decanoic acid. The indole ring is then introduced through a series of reactions involving indole derivatives and appropriate coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This could include the use of automated synthesizers, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Amino-2-((S)-2-decanamido-3-(1H-indol-3-yl)-N-tritylpropanamido)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide bond to an amine.

    Substitution: The trityl group can be substituted with other protecting groups or functional groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling agents like dicyclohexylcarbodiimide (DCC). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield various quinoline derivatives, while reduction of the amide bond can produce primary amines.

Scientific Research Applications

(S)-4-Amino-2-((S)-2-decanamido-3-(1H-indol-3-yl)-N-tritylpropanamido)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-4-Amino-2-((S)-2-decanamido-3-(1H-indol-3-yl)-N-tritylpropanamido)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-Amino-2-((S)-2-octanamido-3-(1H-indol-3-yl)-N-tritylpropanamido)-4-oxobutanoic acid: Similar structure but with an octanamido group instead of a decanamido group.

    (S)-4-Amino-2-((S)-2-decanamido-3-(1H-indol-3-yl)-N-benzylpropanamido)-4-oxobutanoic acid: Similar structure but with a benzyl group instead of a trityl group.

Uniqueness

The uniqueness of (S)-4-Amino-2-((S)-2-decanamido-3-(1H-indol-3-yl)-N-tritylpropanamido)-4-oxobutanoic acid lies in its combination of functional groups, which allows for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

500872-21-9

Molecular Formula

C44H50N4O5

Molecular Weight

714.9 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-(decanoylamino)-3-(1H-indol-3-yl)propanoyl]-tritylamino]-4-oxobutanoic acid

InChI

InChI=1S/C44H50N4O5/c1-2-3-4-5-6-7-17-28-41(50)47-38(29-32-31-46-37-27-19-18-26-36(32)37)42(51)48(39(43(52)53)30-40(45)49)44(33-20-11-8-12-21-33,34-22-13-9-14-23-34)35-24-15-10-16-25-35/h8-16,18-27,31,38-39,46H,2-7,17,28-30H2,1H3,(H2,45,49)(H,47,50)(H,52,53)/t38-,39-/m0/s1

InChI Key

IGGNSZPHQUDXEQ-YDAXCOIMSA-N

Isomeric SMILES

CCCCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N([C@@H](CC(=O)N)C(=O)O)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N(C(CC(=O)N)C(=O)O)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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